molecular formula C27H29NO9 B1252800 6-Deoxydaunomycin CAS No. 71800-91-4

6-Deoxydaunomycin

Cat. No. B1252800
CAS RN: 71800-91-4
M. Wt: 511.5 g/mol
InChI Key: ZCLQMQOBRBUQOR-GRRPPOEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Deoxydaunomycin is a natural product found in Micromonospora with data available.

Scientific Research Applications

Enhanced Antitumor Activity

6′-Deoxy-BLM Z, a derivative of bleomycins (BLMs), shows significant promise as an anticancer drug. It demonstrates improved antitumor activity, potentially making it a next-generation BLM anticancer drug. Efforts in strain improvement through UV mutagenesis and ribosome engineering, as well as fermentation optimization, have led to increased production of 6′-deoxy-BLM, which is crucial for preclinical studies and clinical development (Zhu et al., 2018).

Engineering for Novel Analogues

Research has focused on engineering new analogues of 6′-deoxy-BLM Z to enhance its potency and reduce side effects. The creation of 6′-deoxy-tallysomycin H-1, a hybrid metabolite, through the expression of specific genes in a mutant strain, has provided new insights into the structure-activity relationship of BLM family anticancer drugs. This analog consists of unique structural characteristics, offering a new perspective on anticancer drug design (Yang et al., 2017).

Architectures of Polyketide Synthases

Studies on 6-deoxyerythronolide B synthase (DEBS), a polyketide synthase responsible for synthesizing the macrocyclic core of erythromycin, offer insights into the architecture of such enzymes. This research is essential for understanding the biosynthesis of complex polyketides like 6-deoxyerythronolide B (Edwards et al., 2014).

Improving Catalytic Activity

Research into the catalytic activity of multienzymes from modular polyketide synthases, like those producing 6-deoxyerythronolide B, has been conducted. This includes studies on the impact of coexpression with chaperonins in Escherichia coli, providing valuable insights into improving the efficiency of polyketide production processes (Betancor et al., 2008).

Designing More Potent Bleomycin Analogues

Significant research efforts have been made to develop new BLM analogues with greater efficacy and lower toxicity. The study of various new analogues, like 6'-deoxy-BLM Z, has been instrumental in understanding the role of disaccharide moieties in DNA cleavage activities, which are crucial for anticancer activity. This research aims to advance these analogues into clinical drugs (Huang et al., 2012).

properties

CAS RN

71800-91-4

Molecular Formula

C27H29NO9

Molecular Weight

511.5 g/mol

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H29NO9/c1-11-23(30)16(28)8-19(36-11)37-18-10-27(34,12(2)29)9-13-7-15-22(25(32)20(13)18)26(33)21-14(24(15)31)5-4-6-17(21)35-3/h4-7,11,16,18-19,23,30,32,34H,8-10,28H2,1-3H3/t11-,16-,18-,19-,23+,27-/m0/s1

InChI Key

ZCLQMQOBRBUQOR-GRRPPOEGSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)C)O)N)O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)C)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)C)O)N)O

synonyms

11-deoxydaunomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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